1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. This compound is characterized by the presence of a benzyl group attached to the tetrazole ring and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. The dihydrochloride form indicates that it is a salt formed by the addition of two hydrochloric acid molecules.
Synthetic Routes and Reaction Conditions:
From 1-Benzyl-1H-1,2,3,4-tetrazole: The synthesis of this compound typically starts with 1-benzyl-1H-1,2,3,4-tetrazole, which can be prepared by reacting benzylamine with sodium azide in the presence of a suitable catalyst.
Piperazine Addition: The tetrazole derivative is then reacted with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the piperazine-tetrazole conjugate.
Dihydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzyl group in the compound can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The tetrazole ring can be reduced to form a pyrazole derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Pyrazole derivatives
Substitution: Various substituted piperazine derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like mek-1 . The role of MEK-1 is significant in the MAPK/ERK pathway, which is involved in cell division and differentiation.
Mode of Action
Compounds with similar structures have been found to inhibit tubulin polymerization . This interaction with tubulin can lead to changes in cell division and potentially induce apoptosis .
Biochemical Pathways
The compound may affect the MAPK/ERK pathway due to its potential interaction with MEK-1 . This pathway is crucial for various cellular processes, including growth, differentiation, and survival. Inhibition of this pathway could lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action could potentially be the induction of apoptosis in certain cell lines . This is suggested by the compound’s potential ability to inhibit tubulin polymerization, leading to cell cycle arrest .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the piperazine moiety.
Piperazine derivatives: Similar piperazine ring but different substituents on the ring.
Tetrazole derivatives: Similar tetrazole ring but different substituents on the ring.
Uniqueness: 1-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride is unique due to the combination of the benzyl group and the piperazine ring, which provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potential, and results from various studies.
Chemical Structure and Properties
The compound features a piperazine backbone substituted with a benzyl group and a tetrazole moiety. Its molecular formula is C13H17N5·2HCl, and it has a molecular weight of approximately 304.22 g/mol. The presence of the tetrazole ring is significant as it has been associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit notable anticancer properties. For instance, structure-activity relationship (SAR) analyses have shown that modifications in the tetrazole and piperazine structures can enhance cytotoxicity against various cancer cell lines. In vitro assays revealed that related compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A series of derivatives were synthesized and tested against several bacterial strains. The results indicated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The most active derivatives showed IC50 values in the low micromolar range, suggesting potential for treating bacterial infections .
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays demonstrated that certain derivatives had IC50 values lower than those of known inhibitors, suggesting promising applications in treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines. The compound was tested in vitro on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Results showed significant apoptosis induction with an IC50 value of approximately 15 µM, indicating effective cytotoxicity compared to controls .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized derivatives of this compound. The derivatives were screened against various Gram-positive and Gram-negative bacteria using the broth microdilution method. Notably, one derivative exhibited an MIC value of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .
Data Tables
Activity Type | Tested Compound | IC50 Value (µM) | Standard Comparison |
---|---|---|---|
Anticancer (A431 Cells) | This compound | 15 | Doxorubicin (20) |
Antibacterial | Derivative A | 32 | Ampicillin (50) |
Enzyme Inhibition (AChE) | Derivative B | 0.63 | Standard Inhibitor (21.25) |
Properties
IUPAC Name |
1-[(1-benzyltetrazol-5-yl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6.2ClH/c1-2-4-12(5-3-1)10-19-13(15-16-17-19)11-18-8-6-14-7-9-18;;/h1-5,14H,6-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKICDGIGJAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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